4-Chlorooxane-4-carbonitrile
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Overview
Description
4-Chlorooxane-4-carbonitrile is a chemical compound with the molecular formula C6H8ClNO. It is also known by its IUPAC name, 4-chlorotetrahydro-2H-pyran-4-carbonitrile. This compound is characterized by the presence of a chlorine atom and a nitrile group attached to an oxane ring. It has a molecular weight of 145.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorooxane-4-carbonitrile typically involves the chlorination of tetrahydro-2H-pyran-4-carbonitrile. This reaction can be carried out using various chlorinating agents under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient and cost-effective chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorooxane-4-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed:
Substitution Reactions: Various substituted oxane derivatives.
Reduction Reactions: Amines or other reduced forms of the nitrile group.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Scientific Research Applications
4-Chlorooxane-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorooxane-4-carbonitrile depends on its specific application and the target molecule or pathwayFor example, the nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions .
Comparison with Similar Compounds
4-Chlorotetrahydro-2H-pyran-4-carbonitrile: A closely related compound with similar structural features.
4-Chlorotetrahydro-2H-pyran-4-carboxamide: Another derivative with a carboxamide group instead of a nitrile group.
4-Chlorotetrahydro-2H-pyran-4-carboxylic acid: A compound with a carboxylic acid group in place of the nitrile group.
Uniqueness: 4-Chlorooxane-4-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the oxane ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H8ClNO |
---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
4-chlorooxane-4-carbonitrile |
InChI |
InChI=1S/C6H8ClNO/c7-6(5-8)1-3-9-4-2-6/h1-4H2 |
InChI Key |
YNBRGVZYAVNLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)Cl |
Origin of Product |
United States |
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